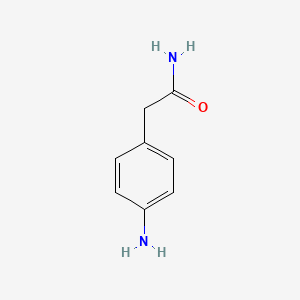
2-(4-Aminophenyl)acetamide
概要
説明
Synthesis Analysis
The synthesis of 2-(4-Aminophenyl)acetamide derivatives often involves multi-step chemical reactions, starting from basic aromatic compounds. One common approach includes the acetylation of aromatic amines followed by subsequent functionalization. For example, Sharma et al. (2018) detailed the synthesis of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy)acetamide, by reacting ethyl 2-(2-isopropylphenoxy)acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU under cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of 2-(4-Aminophenyl)acetamide derivatives is characterized by specific spatial arrangements and intramolecular interactions, such as hydrogen bonding, which influence their chemical reactivity and physical properties. The orthorhombic crystal system, observed in compounds like the one synthesized by Sharma et al., is a testament to the structural diversity achievable with acetamide derivatives, underpinned by intermolecular N–H⋅⋅⋅O hydrogen bonds and two intramolecular interactions (Sharma et al., 2018).
Chemical Reactions and Properties
2-(4-Aminophenyl)acetamide and its derivatives participate in various chemical reactions, including condensations, substitutions, and redox reactions, which alter their chemical structure and properties. For instance, compounds derived from 2-(4-Aminophenyl)acetamide can undergo reductive carbonylation, as demonstrated in the synthesis of N-(4-hydroxyphenyl)acetamide, highlighting the compound's versatility in chemical transformations (Vavasori et al., 2023).
科学的研究の応用
Chemoselective Acetylation and Synthesis
- Chemoselective Acetylation for Antimalarial Drugs : The compound is utilized in the chemoselective monoacetylation of the amino group of 2-aminophenol to form an intermediate used in the natural synthesis of antimalarial drugs (Magadum & Yadav, 2018).
- Anticancer Drug Synthesis : It serves as a core structure in synthesizing derivatives with potential anticancer activity, as demonstrated through molecular docking analysis targeting specific receptors (Sharma et al., 2018).
Antitumor Activity
- Role in Antitumor Derivatives : 2-(4-Aminophenyl)acetamide is crucial in creating derivatives for antitumor activity. Specific compounds synthesized using this structure showed considerable activity against some cancer cell lines (Yurttaş, Tay & Demirayak, 2015).
Enzyme Inhibition and Biological Activity
- Transient Receptor Potential Vanilloid 1 Ligands : Derivatives of 2-(4-Aminophenyl)acetamide are investigated as human TRPV1 antagonists, showing potential for therapeutic applications (Kim et al., 2018).
- Antimicrobial and Hemolytic Activity : The compound's derivatives are explored for antimicrobial effectiveness and exhibit selective high inhibitory effects against certain bacterial strains and fungal species (Gul et al., 2017).
Advanced Oxidation Processes
- Degradation and Detoxification : Studies on advanced oxidation processes have utilized derivatives of 2-(4-Aminophenyl)acetamide for environmental detoxification and degradation of pharmaceuticals (Qutob et al., 2022).
Safety And Hazards
Safety data sheets suggest that exposure to “2-(4-Aminophenyl)acetamide” should be avoided. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray .
特性
IUPAC Name |
2-(4-aminophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBGLBYZHLKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285527 | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminophenyl)acetamide | |
CAS RN |
6633-76-7 | |
| Record name | 6633-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


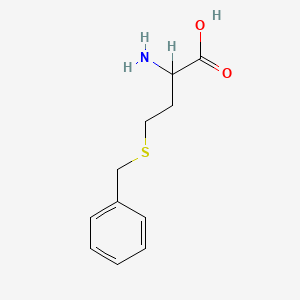
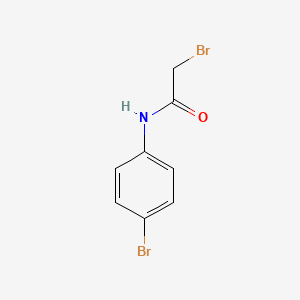
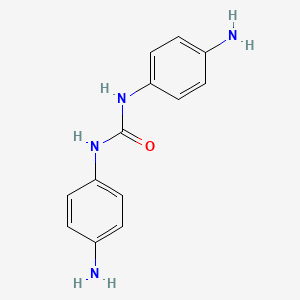
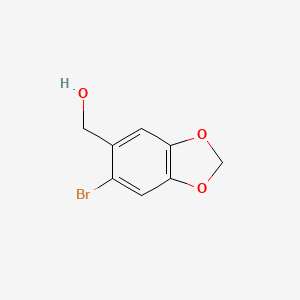
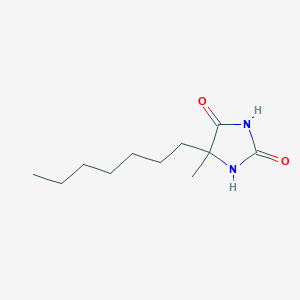
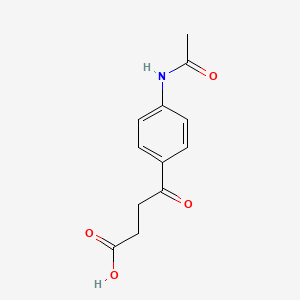
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
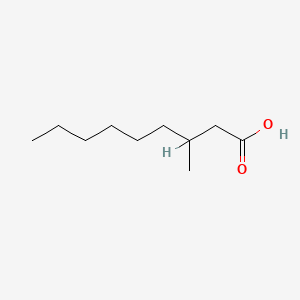
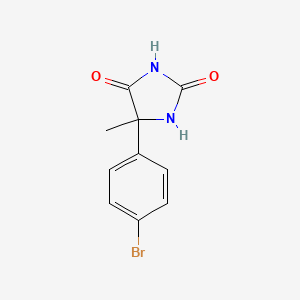
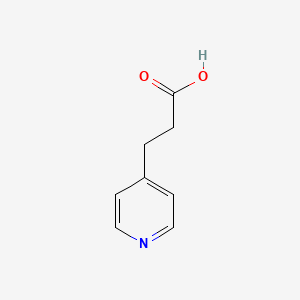
![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)
![4-[2-(Pyridin-2-yl)ethyl]aniline](/img/structure/B1267528.png)
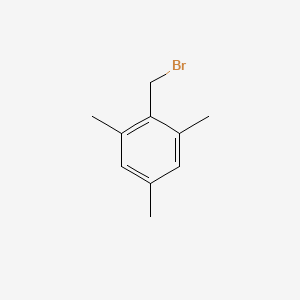
![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)